REACTION_CXSMILES
|
Br[C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[NH:9]1[CH:13]=[CH:12][CH:11]=[N:10]1>C(#N)C>[NH2:6][C:5]1[CH:7]=[CH:8][C:2]([N:9]2[CH:13]=[CH:12][CH:11]=[N:10]2)=[CH:3][CH:4]=1
|
Name
|
Chxn-Py-Al
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Quantity
|
117 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
516 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
136 mg
|
Type
|
reactant
|
Smiles
|
N1N=CC=C1
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
General procedure B (82° C., 42 hours)
|
Duration
|
42 h
|
Name
|
|
Type
|
|
Smiles
|
NC1=CC=C(C=C1)N1N=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |